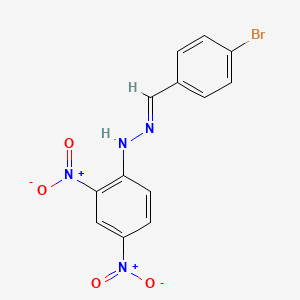

4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

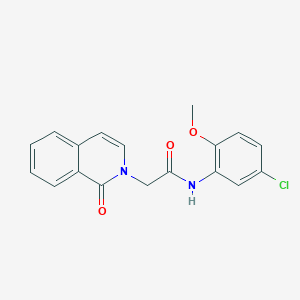

4-Bromobenzaldehído, 2,4-dinitrofenilhidrazona es un compuesto orgánico con la fórmula molecular C13H9BrN4O4. Es un derivado del 4-bromobenzaldehído y la 2,4-dinitrofenilhidrazina. Este compuesto se utiliza a menudo en química analítica para la identificación y caracterización de aldehídos y cetonas debido a su capacidad para formar hidrazonas estables.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-bromobenzaldehído, 2,4-dinitrofenilhidrazona generalmente involucra la reacción de 4-bromobenzaldehído con 2,4-dinitrofenilhidrazina. La reacción se lleva a cabo en un medio ácido, a menudo utilizando ácido clorhídrico o ácido sulfúrico como catalizador. La reacción procede de la siguiente manera: [ \text{4-Bromobenzaldehído} + \text{2,4-Dinitrofenilhidrazina} \rightarrow \text{4-Bromobenzaldehído, 2,4-dinitrofenilhidrazona} + \text{Agua} ]

Métodos de Producción Industrial: Si bien la síntesis de laboratorio es sencilla, la producción industrial puede involucrar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto puede incluir el uso de solventes como etanol o metanol para facilitar la reacción y técnicas de recristalización para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-bromobenzaldehído, 2,4-dinitrofenilhidrazona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo al aldehído parental u otras formas reducidas.

Sustitución: El átomo de bromo en el compuesto puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.

Productos Principales:

Oxidación: Ácido 4-bromobenzoico u otros derivados oxidados.

Reducción: Alcohol 4-bromobencílico u otras formas reducidas.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-bromobenzaldehído, 2,4-dinitrofenilhidrazona tiene varias aplicaciones en la investigación científica:

Química Analítica: Utilizado para la identificación y caracterización de aldehídos y cetonas a través de la formación de hidrazonas.

Estudios Biológicos: Emplead en estudios que involucran cinética enzimática e inhibición.

Química Medicinal: Investigado por sus posibles actividades farmacológicas y como intermediarios en la síntesis de fármacos.

Aplicaciones Industriales: Utilizado en la síntesis de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 4-bromobenzaldehído, 2,4-dinitrofenilhidrazona implica la formación de un enlace hidrazona. Este enlace se forma mediante el ataque nucleofílico del nitrógeno de la hidrazina sobre el carbono carbonílico del aldehído, seguido de la eliminación del agua. La hidrazona resultante es estable y puede utilizarse para futuras transformaciones químicas o fines analíticos.

Compuestos Similares:

- 4-Nitrobenzaldehído, 2,4-dinitrofenilhidrazona

- Glutaraldehído, 2,4-dinitrofenilhidrazona

- Formaldehído, 2,4-dinitrofenilhidrazona

Comparación: El 4-bromobenzaldehído, 2,4-dinitrofenilhidrazona es único debido a la presencia del átomo de bromo, que imparte reactividad y propiedades distintas en comparación con otros compuestos similares. Por ejemplo, el átomo de bromo puede participar en reacciones de sustitución adicionales, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Comparación Con Compuestos Similares

- 4-Nitrobenzaldehyde, 2,4-dinitrophenylhydrazone

- Glutaraldehyde, 2,4-dinitrophenylhydrazone

- Formaldehyde, 2,4-dinitrophenylhydrazone

Comparison: 4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis.

Propiedades

Número CAS |

2087-20-9 |

|---|---|

Fórmula molecular |

C13H9BrN4O4 |

Peso molecular |

365.14 g/mol |

Nombre IUPAC |

N-[(E)-(4-bromophenyl)methylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H9BrN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |

Clave InChI |

SFVBWARTAYZWKI-OVCLIPMQSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

SMILES canónico |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)